beta-Histine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMNUMQCIQDMZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of beta-Histine-d3

An In-Depth Technical Guide to the Chemical Properties of Betahistine-d3

Introduction

Betahistine-d3 (N-(methyl-d3)-2-pyridineethanamine) is the deuterated analogue of Betahistine, a compound widely recognized for its therapeutic effects in managing vertigo and balance disorders associated with Ménière's disease.[1][2] The strategic incorporation of three deuterium atoms onto the N-methyl group imparts a higher molecular mass without significantly altering the molecule's physicochemical or biological properties. This subtle yet critical modification makes Betahistine-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for the highly sensitive and accurate quantification of Betahistine in biological matrices using mass spectrometry-based methods.[1][3] This guide provides a comprehensive overview of the fundamental chemical properties of Betahistine-d3, offering insights for researchers and drug development professionals engaged in its use.

Chemical Identity and Structure

Betahistine-d3 is structurally analogous to histamine and is chemically identified as N-(methyl-d3)-2-pyridineethanamine, typically supplied as a dihydrochloride salt. The deuterium labeling on the terminal methyl group is the key feature distinguishing it from the parent compound.

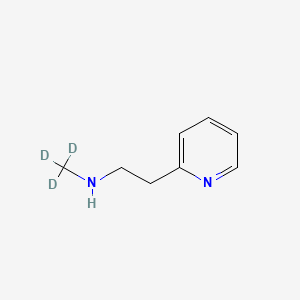

Caption: Chemical structure of Betahistine-d3, highlighting the deuterium-labeled methyl group (CD₃).

Physicochemical Properties

Betahistine-d3 is typically supplied as a dihydrochloride salt, which influences its physical properties. It is a solid material, often appearing as a pale yellow solid.[4] As with its non-deuterated counterpart, the dihydrochloride salt is known to be very hygroscopic and sensitive to moisture.[2][4][5]

| Property | Value | Source(s) |

| Formal Name | N-(methyl-d3)-2-pyridineethanamine, dihydrochloride | [1] |

| CAS Number | 244094-72-2 | [1][4][6] |

| Molecular Formula | C₈H₉D₃N₂ • 2HCl | [1] |

| Formula Weight | 212.1 g/mol | [1] |

| Melting Point | 109-111 °C | [4][6] |

| Appearance | Pale Yellow Solid | [4] |

| Solubility | Soluble in DMSO, Methanol, and Water. | [1][3][4] |

| Stability | ≥ 4 years when stored at -20°C. | [1] |

Acid-Base Chemistry

The acid-base properties of Betahistine-d3 are critical to understanding its behavior in physiological and analytical environments. The pKa values for the parent compound, Betahistine, are approximately 3.5 and 9.7.[2][5][7] These values correspond to the protonation of the pyridine nitrogen and the secondary amine, respectively. The isotopic substitution of deuterium for hydrogen on the methyl group is not expected to significantly alter these pKa values.

-

pKa₁ ≈ 3.5: Associated with the pyridine ring nitrogen.

-

pKa₂ ≈ 9.7: Associated with the secondary amine in the ethylamino side chain.

At physiological pH (~7.4), the secondary amine will be protonated (positively charged), while the pyridine ring will be largely uncharged. This charge state influences its solubility, membrane permeability, and interactions during chromatographic separation.

Caption: Predominant ionization states of Betahistine-d3 across different pH ranges.

Spectroscopic Profile

The spectroscopic properties of Betahistine-d3 are fundamental to its identification and quantification.

-

UV-Visible Spectroscopy: Betahistine-d3 exhibits UV absorbance maxima (λmax) at 261 and 267 nm, which is characteristic of the pyridine chromophore.[1]

-

Mass Spectrometry (MS): In MS analysis, Betahistine-d3 is distinguished from unlabeled Betahistine by a mass shift. The molecular ion of Betahistine-d3 will appear at a mass-to-charge ratio (m/z) that is 3 units higher than that of Betahistine. This distinct mass difference is the cornerstone of its use as an internal standard, allowing for precise differentiation between the analyte and the standard, even if they co-elute chromatographically.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of Betahistine-d3 is nearly identical to that of Betahistine, with one critical exception. The sharp singlet corresponding to the N-methyl protons in Betahistine will be absent in the ¹H NMR spectrum of Betahistine-d3. In its place, a ¹³C NMR spectrum would show a characteristic triplet for the CD₃ carbon due to coupling with deuterium (spin I=1). This absence in the proton NMR is a definitive confirmation of successful deuteration at the intended site.[9]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of Betahistine-d3.

-

Long-Term Storage: The compound is stable for at least four years when stored at -20°C.[1]

-

Hygroscopicity: Betahistine-d3 dihydrochloride is very hygroscopic and moisture-sensitive.[4] It should be stored in a desiccated environment under an inert atmosphere to prevent water absorption, which could affect its mass and concentration accuracy.

-

Photostability: A photostability study conducted on the non-deuterated drug product showed that it is not sensitive to light.[10]

Application in Analytical Methodologies

The primary application of Betahistine-d3 is as an internal standard for the quantification of Betahistine in biological samples (e.g., plasma) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][8] Isotopically labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses.[8]

Caption: Generalized workflow for the bioanalytical quantification of Betahistine using Betahistine-d3 as an internal standard.

Exemplary Protocol for Quantification in Plasma

The following is a representative protocol based on established methodologies for bioanalytical quantification.[8][11]

-

Preparation of Standards: Prepare a stock solution of Betahistine-d3 in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of Betahistine and a fixed concentration of the Betahistine-d3 internal standard.

-

Sample Preparation:

-

To 200 µL of a plasma sample (unknown, calibrator, or quality control), add 50 µL of the Betahistine-d3 internal standard solution.

-

Vortex the sample briefly.

-

Induce protein precipitation or perform liquid-liquid extraction. For example, add 3 mL of an extraction solvent like ethyl acetate:dichloromethane (80:20 v/v).

-

Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

-

Analysis:

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[11]

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

-

Transitions: Monitor the specific parent ion to product ion fragmentation for both Betahistine (e.g., m/z 137.1 → 94.0) and Betahistine-d3 (m/z 140.2 → 94.1).[11]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Betahistine to Betahistine-d3 against the concentration of the calibration standards. Determine the concentration of Betahistine in the unknown samples from this curve.

Conclusion

Betahistine-d3 is a chemically well-characterized, isotopically labeled compound that serves a critical role in modern bioanalytical science. Its chemical properties—from its molecular structure and mass to its solubility and spectroscopic profile—are fundamentally similar to its non-deuterated parent drug, Betahistine. This similarity, combined with its distinct mass signature, makes it an ideal internal standard for precise and accurate quantification in complex biological matrices. A thorough understanding of its chemical properties, particularly its hygroscopicity and stability, is essential for its effective use in research and drug development settings.

References

- Mantra Pharma (2021-08-25). PRODUCT MONOGRAPH PrM-BETAHISTINE Betahistine Dihydrochloride Tablets BP 8 mg, 16 mg and 24 mg Anti-vertigo Agent.

- MedchemExpress.com. Betahistine-13C,d3 dihydrochloride | Stable Isotope.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2366, Betahistine.

- Cayman Chemical. Betahistine-d3 (hydrochloride) (CAS Number: 244094-72-2).

- MedChemExpress. Betahistine-d3 dihydrochloride | Stable Isotope.

- SANIS HEA (2017-07-18). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent.

- Benchchem. An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3.

- ChemicalBook. Betahistine | 5638-76-6.

- ChemBK. Betahistine-d3 Dihydrochloride(See H456152).

- Benchchem.

- Benchchem. Comparing Betahistine impurity 5-13C,d3 with other internal standards.

- H. M. T. H. et al. (2014). Betahistine dihydrochloride quantitative determination in dosage forms by the reaction with sodium 1,2-napthoquinone-4-sulphonate. International Journal of Chemical and Pharmaceutical Analysis.

- Chemsrc. Betahistine-D3 Dihydrochloride | CAS#:244094-72-2.

- Wikipedia. Betahistine.

- Geneesmiddeleninformatiebank (2019-01-04). Public Assessment Report Scientific discussion Betahistine Sandoz 8 mg, 16 mg and 24 mg, tablets (betahistine dihydrochloride).

- Santa Cruz Biotechnology. Betahistine-d3 Dihydrochloride | CAS 244094-72-2 | SCBT.

- Farmacia Journal (2012). THE OPTIMIZATION OF PROLONGED RELEASE MULTIPARTICULATE TABLETS WITH BETAHISTINE DIHYDROCHLORIDE.

- MedChemExpress.

- Palaskar Bhushan et al. (2023). RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.

- Stable-Isotopes. CAS: 244094-72-2 | Betahistine-d3 Dihydrochloride.

- Pharmaffiliates. CAS No : 244094-72-2 | Product Name : Betahistine-D3 Dihydrochloride.

- LGC Standards. Betahistine-d3 Dihydrochloride.

- Acta Poloniae Pharmaceutica (2016). ESTABLISHING SIMILARITY BETWEEN MULTISOURCE BETAHISTINE DIHYDROCHLORIDE ORAL DOSAGE FORMS USING IN VITRO METHODS.

- Dasari, P. K. et al. (2020-06-30). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research.

- ResearchGate (2018). Formulation Development of Betahistine Dihydrochloride by using Co-processed QuickTab™:a Strategy to Shelf Stable Tablets of Hygroscopic Drug.

- National Institutes of Health.

- Fadhil, A. K. (2022-06-30). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection.

- MedChemExpress. Betahistine dihydrochloride | MedChemExpress (MCE) Life Science Reagents.

- ChemicalBook.

- ChemicalBook. Betahistine dihydrochloride (5579-84-0) 1H NMR spectrum.

- Clearsynth. Betahistine-D3 Dihydrochloride | CAS No: 244094-72-2.

- The Automated Topology Builder (ATB) and Repository. Betahistine | C8H12N2 | MD Topology | NMR | X-Ray.

- Guidechem. Betahistine dihydrochloride 5579-84-0 wiki.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Betahistine-D3 Dihydrochloride | CAS#:244094-72-2 | Chemsrc [chemsrc.com]

- 7. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

beta-Histine-d3 mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Beta-Histine-d3

Introduction

This compound is the deuterated isotopologue of betahistine, a structural analog of histamine widely used in the symptomatic treatment of vestibular disorders such as Ménière's disease.[1][2] The substitution of hydrogen with deuterium atoms is a strategy primarily employed to modify a drug's pharmacokinetic profile, potentially offering improved metabolic stability.[3] However, the core in vitro mechanism of action—the direct interaction with and modulation of target proteins—remains identical to that of the parent compound.[3]

This guide provides a detailed examination of the in vitro pharmacology of this compound, focusing on its established dual mechanism of action: weak partial agonism at the histamine H1 receptor and potent antagonism/inverse agonism at the histamine H3 receptor.[1][4] Understanding these interactions at a molecular and cellular level is critical for contextualizing its therapeutic effects and for guiding further research and development. We will dissect the key experimental approaches used to characterize these activities, explaining the causality behind the choice of assays and presenting the data that forms the foundation of our current understanding.

Section 1: Interaction with Histamine H1 Receptors (Weak Partial Agonism)

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαq/11 subunit. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[5][6] Betahistine's interaction with this receptor is characterized by low-affinity binding and partial activation of this pathway.

H1 Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by H1 receptor agonists.

Caption: H1 Receptor Gq-coupled signaling cascade.

Receptor Binding Affinity

To quantify the physical interaction between this compound and the H1 receptor, competitive radioligand binding assays are employed. This technique measures the ability of the unlabeled test compound (betahistine) to displace a high-affinity, radioactively labeled antagonist (e.g., [³H]-mepyramine) from the receptor.

Causality in Experimental Design:

-

System: Membranes isolated from cells or tissues expressing the H1 receptor (e.g., guinea-pig cerebellum) are used to provide a high concentration of the target protein, free from the complexities of intact cells.[7]

-

Radioligand: [³H]-mepyramine is a classic, high-affinity H1 antagonist. Its use ensures that the binding being measured is specific to the H1 receptor.

-

Measurement: The concentration of betahistine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The Ki represents the intrinsic affinity of the test compound for the receptor.

| Compound | Tissue Source | Radioligand | Ki (µM) | Reference |

| Betahistine | Guinea-pig cerebellum membranes | [³H]Mepyramine | 31 | [7] |

| Betahistine | Rodent brain synaptosomal membranes | Not Specified | ~10 | [8] |

Functional Partial Agonism

While binding assays confirm interaction, functional assays are required to determine the consequence of that interaction (i.e., agonism, antagonism, or inverse agonism). For a Gq-coupled receptor like H1, a common and robust method is to measure the downstream mobilization of intracellular calcium ([Ca²⁺]i).

Causality in Experimental Design:

-

System: Whole cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are used. Intact cellular machinery is required to transduce the signal from receptor binding to calcium release.[5][9]

-

Reagent: A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) is loaded into the cells. The fluorescence intensity of these dyes increases proportionally to the concentration of free cytosolic Ca²⁺.[10][11]

-

Measurement: The increase in fluorescence upon addition of this compound is measured. A dose-response curve is generated to determine the potency (EC₅₀ - the concentration required for 50% of the maximal effect) and the efficacy (Eₘₐₓ - the maximal response relative to a full agonist like histamine).

| Compound | Assay System | Measured Response | EC₅₀ (µM) | Eₘₐₓ (% of Histamine) | Reference |

| Betahistine | Slices from mouse cerebral cortex | [³H]glycogen hydrolysis | 9.0 | 57% | [7] |

| Betahistine | Slices from guinea-pig hippocampus | cAMP accumulation* | 32.4 | 22% | [7] |

*Note: H1 stimulation can potentiate cAMP accumulation in some systems, especially in the presence of an H2 agonist.

The data clearly indicate that betahistine is a partial agonist : it binds to the H1 receptor and activates its signaling pathway, but with significantly lower potency (higher EC₅₀) and efficacy (lower Eₘₐₓ) than the endogenous full agonist, histamine.[7]

Section 2: Interaction with Histamine H3 Receptors (Potent Antagonism / Inverse Agonism)

The histamine H3 receptor is a Gi/o-coupled GPCR that primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[12][13] A key feature of many H3 receptor isoforms is their high degree of constitutive (agonist-independent) activity.[12][14] This means the receptor is partially "on" even in the absence of an agonist. Betahistine acts as a potent antagonist at this receptor, and due to the receptor's constitutive activity, it functions as an inverse agonist .

H3 Receptor Signaling Pathway

An inverse agonist at a constitutively active Gi-coupled receptor will bind and stabilize an inactive conformation, thereby reducing the basal level of signaling and increasing adenylyl cyclase activity (and thus cAMP levels).

Caption: H3 Receptor Gi-coupled signaling and inverse agonism.

Functional Antagonism & Inverse Agonism

The most definitive assays for characterizing H3 receptor ligands are functional assays that measure G-protein activation or the downstream consequences. The [³⁵S]GTPγS binding assay is a gold-standard, cell-free method for directly measuring GPCR activation.[14][15][16]

Causality in Experimental Design:

-

System: Cell membranes from a cell line (e.g., HEK293) stably overexpressing the human H3 receptor are used.[14][16] This provides a high concentration of the target and isolates the initial G-protein activation event.

-

Reagent: [³⁵S]GTPγS is a non-hydrolyzable, radiolabeled analog of GTP. When a Gi protein is activated by its receptor, it releases GDP and binds GTP (or [³⁵S]GTPγS). The amount of incorporated radioactivity is directly proportional to the level of G-protein activation.

-

Measurement for Antagonism: The ability of this compound to block the [³⁵S]GTPγS binding stimulated by a known H3 agonist (like R-alpha-methylhistamine) is measured. This yields a Kb or Ki value for antagonism.

-

Measurement for Inverse Agonism: The ability of this compound to reduce the basal (agonist-independent) level of [³⁵S]GTPγS binding is measured.[12][14] This directly demonstrates inverse agonism by showing the compound can turn off the receptor's constitutive activity.

| Compound | Assay System | Measured Response | Potency (Ki or IC₅₀) | Reference |

| Betahistine | Rat cerebral cortex slices | Antagonism of histamine-inhibited [³H]histamine release | Ki = 6.9 µM | [7] |

| Betahistine | Recombinant H3R isoforms | Inhibition of cAMP formation (Inverse Agonism) | Nanomolar range | [12][13][17] |

| Betahistine | Recombinant H3R isoforms | Inhibition of [³H]arachidonic acid release (Inverse Agonism) | Nanomolar range | [12][13] |

Studies show that betahistine behaves as a nanomolar inverse agonist, which is a significantly higher potency than its activity at the H1 receptor.[12][13] This strong inverse agonism at presynaptic H3 autoreceptors is believed to be the primary driver of its therapeutic effect, leading to an increase in the synthesis and release of histamine in neuronal circuits.[4][12][18]

Section 3: Detailed Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the protocols for these key assays must be robust and well-defined.

Protocol: H1 Receptor Calcium Mobilization Assay

-

Cell Culture: Plate HEK293 cells stably expressing the human H1 receptor into black-walled, clear-bottom 96-well microplates and culture until confluent.

-

Dye Loading: Aspirate culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with a physiological salt buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Compound Addition: Use an automated liquid handler or multichannel pipette to add varying concentrations of this compound (and a histamine standard for Eₘₐₓ determination) to the wells.

-

Signal Detection: Immediately begin measuring fluorescence intensity using a plate reader (e.g., FLIPR, FlexStation) with appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4). Record data for 2-3 minutes to capture the peak response.

-

Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response versus log[concentration] and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Protocol: H3 Receptor [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Homogenize cultured cells (e.g., CHO-hH3R) or brain tissue in an ice-cold buffer. Centrifuge to pellet the membranes, then wash and resuspend in an assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine in order: assay buffer (containing GDP to promote nucleotide exchange), cell membranes (e.g., 5-10 µg protein/well), varying concentrations of this compound (or H3 agonist/vehicle controls), and finally [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for nucleotide binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by harvesting the plate's contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. Wash the filters with ice-cold buffer.

-

Signal Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity for each filter disc using a microplate scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the presence of vehicle.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled GTPγS.

-

Specific Binding: Total binding minus non-specific binding.

-

Plot specific binding versus log[concentration] to determine IC₅₀ (for inverse agonism) or Kb (for antagonism).

-

Experimental Workflow Diagrams

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Summary and Conclusion

The in vitro mechanism of action of this compound is identical to its non-deuterated parent compound, betahistine, and is defined by a distinct dual pharmacology. Rigorous in vitro characterization using binding and functional assays reveals a profile of a weak partial agonist at histamine H1 receptors and a potent inverse agonist at histamine H3 receptors . [1][4]The affinity and potency for the H3 receptor are substantially higher than for the H1 receptor, suggesting that its primary therapeutic effects are mediated through the blockade of H3 autoreceptors, which in turn enhances histaminergic neurotransmission in the central nervous system. [7][12]The detailed protocols and workflows described herein represent the standard, validated methodologies required to robustly define this pharmacological profile for this compound or any novel histaminergic ligand.

References

-

Title: Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents. Source: PubMed URL: [Link]

-

Title: H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Source: Eurofins Discovery URL: [Link]

-

Title: A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Source: PubMed URL: [Link]

-

Title: Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Histamine H1 Receptor Assay. Source: Innoprot URL: [Link]

-

Title: Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Source: PubMed URL: [Link]

-

Title: Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse agonism/agonism in Vitro and Partial Inverse Agonism in Vivo. Source: PubMed URL: [Link]

-

Title: In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins. Source: PMC - PubMed Central URL: [Link]

-

Title: A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Source: Semantic Scholar URL: [Link]

-

Title: (PDF) Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. Source: ResearchGate URL: [Link]

-

Title: Role of Betahistine in the Management of Vertigo. Source: Who we serve URL: [Link]

-

Title: Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. Source: Semantic Scholar URL: [Link]

-

Title: Betahistine Pharmacology. Source: RxReasoner URL: [Link]

-

Title: Actions of betahistine at histamine receptors in the brain. Source: PubMed URL: [Link]

-

Title: Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Source: Walsh Medical Media URL: [Link]

-

Title: Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST). Source: PMC - PubMed Central URL: [Link]

-

Title: Betahistine | C8H12N2 | CID 2366. Source: PubChem - NIH URL: [Link]

-

Title: Betahistine H1-Antihistamine Action. Source: SMPDB URL: [Link]

-

Title: Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Source: PMC - NIH URL: [Link]

-

Title: Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Source: PubMed URL: [Link]

-

Title: H3 receptor antagonist – Knowledge and References. Source: Taylor & Francis URL: [Link]

Sources

- 1. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. innoprot.com [innoprot.com]

- 6. SMPDB [smpdb.ca]

- 7. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 17. [PDF] Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

The Synthesis and Application of Isotopically Labeled Betahistine: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of betahistine, a crucial tool for researchers in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry. We delve into the strategic considerations for isotope selection, detailed synthetic methodologies for incorporating deuterium, carbon-13, and nitrogen-15, and the advanced analytical techniques required for the characterization of these labeled compounds. Furthermore, this guide explores the practical applications of isotopically labeled betahistine in preclinical and clinical research, offering field-proven insights into experimental design and data interpretation. The protocols and mechanistic discussions herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize isotopically labeled betahistine in their studies.

Introduction: The Imperative for Isotopic Labeling in Betahistine Research

Betahistine, an analogue of histamine, is primarily prescribed for the treatment of Ménière's disease.[1][2] It functions as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor.[3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing its therapeutic efficacy and safety. However, betahistine undergoes rapid and extensive first-pass metabolism, primarily to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA).[1][5][6][7] This results in very low plasma concentrations of the parent drug, making its quantification challenging.[1][5][6][7]

Isotopic labeling offers a powerful solution to this analytical challenge. By replacing one or more atoms in the betahistine molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), we can create a "tagged" version of the drug that is chemically identical to the unlabeled form but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8] These labeled molecules serve as invaluable tools, primarily as internal standards for accurate quantification in complex biological matrices and as tracers to elucidate metabolic pathways.[3][4]

This guide will provide a detailed exploration of the synthesis and application of isotopically labeled betahistine, empowering researchers to leverage this technology for more precise and insightful pharmacological studies.

Strategic Considerations for Isotopic Labeling of Betahistine

The choice of isotope and its position within the betahistine molecule are critical decisions that depend on the intended application.

Isotope Selection: A Comparative Analysis

| Isotope | Natural Abundance (%) | Key Advantages | Common Applications in Betahistine Labeling |

| Deuterium (²H or D) | 0.015 | - Relatively inexpensive- Can be introduced at various positions- Can exhibit a kinetic isotope effect (KIE), useful for studying reaction mechanisms | - Internal standards for MS- Probing metabolic pathways |

| Carbon-13 (¹³C) | 1.1 | - Less likely to be lost during metabolism compared to deuterium- Provides distinct signals in ¹³C-NMR | - Tracers for metabolic fate studies- Mechanistic studies |

| Nitrogen-15 (¹⁵N) | 0.37 | - Useful for labeling nitrogen-containing heterocycles like the pyridine ring in betahistine | - Probing the metabolic stability of the pyridine ring |

Positional Labeling Strategy

The standard synthesis of betahistine involves the aza-Michael addition of methylamine to 2-vinylpyridine. This reaction provides a straightforward opportunity for introducing isotopic labels.

Labeling the methyl group is a common and efficient strategy. Commercially available deuterated (CD₃NH₂) or ¹³C-labeled (¹³CH₃NH₂) methylamine can be directly used in the synthesis. This approach is advantageous as the label is introduced in a single step and is generally stable.

Labeling the pyridine ring, for instance with ¹⁵N, is a more complex undertaking but can provide valuable information about the metabolic fate of the heterocyclic core. Recent advances in nitrogen isotope exchange reactions for pyridines offer potential routes for this type of labeling.

Synthetic Methodologies for Isotopically Labeled Betahistine

The following protocols are based on established synthetic routes for betahistine, adapted for the incorporation of stable isotopes.

Synthesis of Deuterated Betahistine (Betahistine-d₃)

This protocol describes the synthesis of betahistine with a deuterated methyl group, a commonly used internal standard.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve deuterated methylamine hydrochloride (CD₃NH₂·HCl) in an appropriate solvent, such as water or a lower alcohol.

-

Aza-Michael Addition: Add 2-vinylpyridine to the solution. The reaction can be performed neat or with a catalyst, and heating may be required to drive the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and basify with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the betahistine-d₃ free base into an organic solvent like ethyl acetate or toluene.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude betahistine-d₃ as an oil.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and acidify with hydrochloric acid to precipitate betahistine-d₃ dihydrochloride. The pure product can be obtained by recrystallization.

Synthesis of ¹³C-Labeled Betahistine (Betahistine-¹³C)

The synthesis of ¹³C-labeled betahistine follows a similar procedure to the deuterated version, substituting ¹³C-labeled methylamine hydrochloride for its deuterated counterpart.

Synthesis of ¹⁵N-Labeled Betahistine (Betahistine-¹⁵N)

Labeling the pyridine ring with ¹⁵N is a more challenging endeavor. One potential approach involves the synthesis of ¹⁵N-2-vinylpyridine. This could be achieved through a multi-step synthesis starting from a simple ¹⁵N-labeled precursor, followed by the aza-Michael addition with unlabeled methylamine.

Purification and Characterization of Labeled Betahistine

Rigorous purification and characterization are essential to ensure the isotopic and chemical purity of the labeled compound.

Purification Techniques

High-performance liquid chromatography (HPLC) is the preferred method for purifying labeled betahistine. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is typically employed.

Analytical Characterization

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of the isotopic label and determining the isotopic purity.

-

Expected Mass Shifts:

-

Betahistine (unlabeled): [M+H]⁺ ≈ m/z 137.1

-

Betahistine-d₃: [M+H]⁺ ≈ m/z 140.1

-

Betahistine-¹³C (methyl labeled): [M+H]⁺ ≈ m/z 138.1

-

Betahistine-¹⁵N (pyridine labeled): [M+H]⁺ ≈ m/z 138.1

-

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is crucial for confirming the position of the label. For methyl-labeled betahistine, the characteristic fragment ion resulting from the loss of the methylaminoethyl side chain will show the corresponding mass shift. For instance, a common fragmentation of betahistine yields a pyridinium ion at m/z 94.0.[9] For betahistine-d4, the corresponding fragment is observed at m/z 94.10.[9]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the site of labeling.

-

¹H-NMR: In deuterated betahistine (e.g., betahistine-d₃), the proton signal corresponding to the methyl group will be absent.

-

¹³C-NMR: For ¹³C-labeled betahistine, the signal for the labeled carbon will be significantly enhanced.

-

¹⁵N-NMR: For ¹⁵N-labeled betahistine, direct detection or indirect detection through ¹H-¹⁵N correlation experiments can confirm the presence of the label in the pyridine ring.

Applications of Isotopically Labeled Betahistine in Research

Pharmacokinetic and Metabolism Studies

Isotopically labeled betahistine is an indispensable tool for ADME studies.[10] A common approach is to co-administer a "tracer" dose of the labeled drug with a therapeutic dose of the unlabeled drug. This allows for the precise tracking of the drug and its metabolites in biological samples (e.g., plasma, urine) using LC-MS/MS, without interference from endogenous compounds.[8]

Case Study: Quantifying Betahistine and its Metabolite in Human Plasma

Several studies have developed and validated LC-MS/MS methods for the quantification of betahistine and its major metabolite, 2-PAA, in human plasma.[7][9] These methods typically employ a deuterated internal standard, such as betahistine-d4, to ensure accuracy and precision.[9] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variations in sample preparation and instrument response.[8]

Receptor Binding Assays

While less common for betahistine, isotopically labeled ligands can be used in receptor binding assays to determine the affinity of the drug for its target receptors.

Investigating the Kinetic Isotope Effect (KIE)

Deuteration of a molecule at a site of metabolic transformation can slow down the rate of that metabolic reaction, a phenomenon known as the kinetic isotope effect.[11] By strategically placing deuterium atoms on the betahistine molecule, researchers can investigate the rate-limiting steps in its metabolism and potentially develop "soft drugs" with improved pharmacokinetic profiles.

Regulatory Considerations

The use of isotopically labeled compounds in non-clinical and clinical research is subject to regulatory oversight. The FDA and ICH provide guidelines on the use of such compounds.[12][13][14] For non-clinical ADME studies, the use of radiolabeled compounds is common, but stable isotope-labeled compounds are also widely used, particularly for quantitative bioanalysis.[15][16] It is crucial to ensure the chemical and isotopic purity of the labeled compound and to fully characterize it before use in any in vivo studies.

Conclusion

Isotopically labeled betahistine is a powerful and essential tool for researchers seeking to unravel its complex pharmacokinetic and metabolic profile. This guide has provided a comprehensive framework for the strategic design, synthesis, and application of these labeled compounds. By leveraging the insights and protocols detailed herein, scientists can conduct more accurate and informative studies, ultimately contributing to a deeper understanding of betahistine's pharmacology and its improved therapeutic use. The continued development of innovative labeling strategies and analytical techniques will further enhance the utility of isotopically labeled betahistine in drug development and biomedical research.

References

- Al-Tamimi, D., Ammoo, A. M., & Ibraheem, J. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Scientia Pharmaceutica, 88(1), 11.

- Battula, N. R., et al. (2017). analytical method development and validation of betahistine dihydrochloride in human plasma. International Journal of Applied Pharmaceutics, 9(4), 48-53.

- Betahistine Summary of Pharmacokinetics. (2005, September 20). Solvay Pharmaceuticals.

- Guidance for Industry and Researchers: Radioactive Drug Research Committee (RDRC) Program. (2010, August). U.S.

- Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. (2020). Scientia Pharmaceutica, 88(1), 11.

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.

- The use of stable isotopes in drug metabolism studies. (n.d.).

- Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024, September 25). U.S.

- Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry. (n.d.).

- Dasari, P. K., et al. (2020). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-14.

- Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma.

- Betahistine Sandoz 8 mg/16 mg/24 mg, tabletten RVG 118849-50-51. (2024, March). College ter Beoordeling van Geneesmiddelen.

-

Non-clinical ADME With Radiolabelled Compounds. Pharmaron. Retrieved from [Link]

- LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. (2003). Xenobiotica, 33(9), 955-964.

- FDA - Regulated Research. (n.d.). University of Wisconsin-Madison.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- Isotopic labeling of metabolites in drug discovery applications. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Modern Developments in Isotopic Labelling. (n.d.).

- Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. (2019). Journal of the Brazilian Chemical Society, 30(3), 596-604.

-

Betahistine. PubChem. Retrieved from [Link]

- ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, October 6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. (1988). Biomedical and Environmental Mass Spectrometry, 16(1-12), 381-386.

- Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. (2016). Analytical Chemistry, 88(12), 6407-6412.

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. white-medicine.com [white-medicine.com]

- 7. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. journalcmpr.com [journalcmpr.com]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]

- 14. database.ich.org [database.ich.org]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. pharmaron.com [pharmaron.com]

An In-depth Technical Guide to the Stability and Storage of beta-Histine-d3

This guide provides comprehensive technical insights into the stability and optimal storage conditions for beta-Histine-d3, a deuterated analogue of betahistine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical chemical principles with field-proven methodologies to ensure the chemical purity and isotopic integrity of this important research compound.

Introduction: The Critical Role of Stability in Research Applications

This compound, the deuterium-labeled version of betahistine, is an invaluable tool in pharmacokinetic and metabolic studies, often employed as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The substitution of hydrogen with deuterium atoms on the N-methyl group allows for mass differentiation from the endogenous compound without significantly altering its chemical properties. However, the reliability of experimental data derived from its use is fundamentally dependent on its stability—both chemically and isotopically.

Chemical degradation can introduce impurities that may interfere with analytical assays, while isotopic exchange can compromise the quantitative accuracy of the standard. This guide delves into the factors governing the stability of this compound and provides evidence-based protocols for its proper handling and storage.

Physicochemical Properties of this compound Dihydrochloride

Understanding the inherent physicochemical properties of this compound is foundational to establishing appropriate storage and handling procedures. The non-labeled form, betahistine dihydrochloride, is described as a white to almost white crystalline powder that is very hygroscopic.[2][3][4] It is very soluble in water, freely soluble in methanol, and practically insoluble in isopropanol.[2][3][5]

| Property | Description | Source(s) |

| Appearance | Solid, Off-white to light yellow | [1] |

| Formulation | Dihydrochloride salt | [1][6] |

| Hygroscopicity | Very hygroscopic | [2][3][4][5] |

| Solubility | H₂O: ≥ 50 mg/mL; DMSO: 33.33 mg/mL | [1] |

| Molecular Formula | C₈H₉D₃N₂ · 2HCl | [6] |

| Molecular Weight | 212.1 | [6] |

The pronounced hygroscopicity of the dihydrochloride salt is a critical factor. Absorption of moisture from the atmosphere can not only affect the physical state of the compound but also potentially accelerate degradation pathways such as hydrolysis.

Degradation Pathways and Influencing Factors

Forced degradation studies on betahistine have identified several key environmental factors that can compromise its stability. These findings are directly applicable to this compound, given the chemical similarity.

Photostability

Betahistine has been shown to be particularly labile to ultraviolet (UV) light.[7][8] The pyridine ring within the betahistine structure is susceptible to photodegradation.[1][9][10][11][12] Exposure to UV radiation can lead to the formation of various degradation products, altering the chemical purity of the sample. Therefore, it is imperative to protect this compound from light.

Oxidative Degradation

The compound is also highly susceptible to oxidation.[13][14] Studies have demonstrated significant degradation in the presence of oxidizing agents like hydrogen peroxide.[13][14] This suggests that exposure to air, particularly in solution, should be minimized to prevent oxidative degradation.

pH and Hydrolytic Stability

Betahistine shows susceptibility to alkaline hydrolysis.[13] While stable in acidic and neutral conditions, exposure to a basic environment can lead to degradation. This is an important consideration when preparing solutions or designing experimental conditions.

Thermal Stability

While less susceptible to thermal degradation compared to other factors, elevated temperatures can still accelerate chemical reactions. Therefore, adherence to recommended storage temperatures is crucial for long-term stability.

The interplay of these factors can be visualized in the following diagram:

Caption: Key environmental stressors and their corresponding degradation pathways for this compound.

Isotopic Stability: The Challenge of Hydrogen-Deuterium (H/D) Exchange

A unique stability consideration for this compound is the potential for hydrogen-deuterium (H/D) exchange. While the C-D bond is stronger than the C-H bond, exchange can still occur under certain conditions, particularly if the deuterium labels are on carbon atoms adjacent to heteroatoms or carbonyl groups.[15] In this compound, the deuterium atoms are on the N-methyl group. While generally stable, it is crucial to avoid conditions that could facilitate exchange, such as prolonged exposure to strong acids or bases, or certain catalytic conditions.[16] Monitoring for any potential H/D exchange is essential for ensuring the isotopic purity of the standard over time.

Recommended Storage and Handling Protocols

Based on the physicochemical properties and stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound.

Solid Compound

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1][6] | Minimizes thermal degradation and preserves long-term stability. A stability of ≥ 4 years has been reported at -20°C.[6] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture due to its hygroscopic nature and minimizes exposure to oxygen, preventing oxidative degradation.[2][4][5][17] |

| Light | Protect from light by storing in an amber vial or a light-proof container. | Prevents photodegradation due to its lability to UV light.[7][8] |

| Environment | Store in a desiccator or a dry box. | Further protects the hygroscopic compound from moisture. |

Stock Solutions

| Condition | Recommendation | Rationale |

| Temperature | -80°C for up to 6 months; -20°C for up to 1 month.[1] | Lower temperatures significantly slow down degradation in solution. |

| Solvent | Use anhydrous, high-purity solvents. DMSO and water are common solvents.[1][6] | Minimizes contaminants that could react with this compound. |

| Handling | Prepare fresh solutions as needed. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1] | Ensures sterility and removes any particulate matter. |

| Atmosphere | Purge the headspace of the vial with an inert gas before sealing. | Reduces the amount of oxygen in the vial, mitigating oxidative degradation. |

| Light | Store in amber or opaque vials. | Protects the solution from light-induced degradation. |

Experimental Workflow: Stability Assessment of this compound

To ensure the integrity of this compound, particularly for long-term studies or when using new batches, a stability-indicating analytical method should be employed. The following workflow outlines a general procedure based on ICH guidelines.[18][19][20][21][22]

Caption: A generalized workflow for conducting stability studies on this compound.

Protocol for a Stability-Indicating HPLC Method

The following is a representative HPLC method adapted from published literature for the analysis of betahistine and its degradation products.[7][8][23] This method should be validated for specificity, linearity, accuracy, and precision before use.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Sodium acetate (analytical grade)

-

Water (HPLC grade)

-

Dansyl chloride (for derivatization if fluorescence detection is used)

-

Zorbax Eclipse XDB-C18 column (or equivalent)

Instrumentation:

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.02 M sodium acetate.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

-

Sample Preparation: At each time point of the stability study, dissolve the this compound sample in the mobile phase to a known concentration.

-

Derivatization (for fluorescence detection): If using a fluorescence detector for enhanced sensitivity, derivatize both the standard and sample solutions with dansyl chloride according to a validated protocol.[7][8]

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 260 nm or Fluorescence (Ex: 336 nm, Em: 531 nm) after derivatization.

-

Elution: A gradient elution may be required to separate all degradation products from the parent peak.

-

-

Data Analysis:

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Quantify the amount of this compound remaining at each time point.

-

Identify and quantify any degradation products.

-

Conclusion

References

-

Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117. [Link]

-

Wang, J., et al. (2018). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 8(12), 633. [Link]

-

Li, X., et al. (2014). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 35(1), 248-254. [Link]

-

Gangrade, D. M., et al. (2014). RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets. International Journal of ChemTech Applications, 2(1), 18-22. [Link]

-

Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. ResearchGate. [Link]

-

de Oliveira, A. C., et al. (2019). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society, 30(3), 624-632. [Link]

-

Scite.ai. Stress degradation studies on betahistine and development of a validated stability-indicating assay method. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

-

Fang, Y., et al. (2015). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

-

Sanis Health Inc. (2017). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets. [Link]

-

Liu, Y., et al. (2021). Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal Cations. ACS Macro Letters, 10(1), 108-114. [Link]

-

Fadhil, A. K. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection. Journal of Current Researches on Health Sector, 12(2), 177-186. [Link]

-

Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Betahistine Sandoz 8 mg, 16 mg and 24 mg, tablets. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

ResearchGate. Levels of betahistine in the raw material and the tablets after.... [Link]

-

CBG-MEB. (2009). public assessment report. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1930-1937. [Link]

-

Waters Corporation. (2005). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Iftekhar, Q. U. A., et al. (2020). Formulation development of betahistine dihydrochloride by using co-processed quicktab™: A strategy to shelf stable tablets of hygroscopic drug. Latin American Journal of Pharmacy, 39(6), 1240-1245. [Link]

-

ResearchGate. Formulation Development of Betahistine Dihydrochloride by using Co-processed QuickTab™:a Strategy to Shelf Stable Tablets of Hygroscopic Drug. [Link]

-

Czerwicka, M., et al. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(23), 5779. [Link]

-

Lee, D. Y., et al. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 11, 2205-2213. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Wales, T. E., & Engen, J. R. (2006). Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase. Journal of Biological Chemistry, 281(34), 24203-24210. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Slideshare. Ich guideline for stability testing. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ResearchGate. Developments in rapid hydrogen-deuterium exchange methods. [Link]

-

PubMed. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide. [Link]

Sources

- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. db.cbg-meb.nl [db.cbg-meb.nl]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. scite.ai [scite.ai]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. ikev.org [ikev.org]

- 19. snscourseware.org [snscourseware.org]

- 20. Ich guideline for stability testing | PPTX [slideshare.net]

- 21. database.ich.org [database.ich.org]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. ijcpa.in [ijcpa.in]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Beta-Histine-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of beta-Histine-d3, a deuterated analog of the histamine agonist betahistine. Understanding the solubility of this compound is a critical first step in the design of preclinical and clinical formulations, influencing bioavailability, route of administration, and ultimately, therapeutic efficacy. This document will delve into the theoretical and practical aspects of this compound solubility, offering both collated data and actionable experimental protocols.

Introduction to this compound: Structure and Scientific Rationale

Beta-Histine is a structural analog of histamine, acting as a weak agonist at the histamine H1 receptor and a more potent antagonist at the H3 receptor.[1][2][3] This dual mechanism of action is believed to increase blood flow to the inner ear, making it a valuable agent in the management of Ménière's disease and other vestibular disorders.[4][5] The introduction of deuterium (d3) into the N-methyl group of betahistine creates this compound. This isotopic substitution is a common strategy in drug development to potentially alter the metabolic profile of a compound, often leading to a longer half-life and improved pharmacokinetic properties without significantly changing its fundamental chemical nature.

From a formulation perspective, it is crucial to understand that the introduction of deuterium is not expected to dramatically alter the fundamental physicochemical properties, including solubility, compared to its non-deuterated counterpart. Therefore, data on betahistine salts can largely inform our understanding of this compound solubility.

dot```dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Betahistine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Histamine Analog" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "H1 Receptor Agonist (weak)" [fillcolor="#FBBC05", fontcolor="#202124"]; "H3 Receptor Antagonist (potent)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increased Inner Ear Blood Flow"; "Treatment of Vestibular Disorders"; "Deuteration (d3)"; "this compound"; "Altered Metabolism"; "Improved Pharmacokinetics";

"Betahistine" -- "Histamine Analog"; "Histamine Analog" -- "H1 Receptor Agonist (weak)"; "Histamine Analog" -- "H3 Receptor Antagonist (potent)"; "H1 Receptor Agonist (weak)" -- "Increased Inner Ear Blood Flow"; "H3 Receptor Antagonist (potent)" -- "Increased Inner Ear Blood Flow"; "Increased Inner Ear Blood Flow" -- "Treatment of Vestibular Disorders"; "Betahistine" -- "Deuteration (d3)"; "Deuteration (d3)" -- "this compound"; "this compound" -- "Altered Metabolism"; "Altered Metabolism" -- "Improved Pharmacokinetics"; }

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Directions

The available data strongly indicates that this compound, particularly in its salt forms, possesses favorable solubility in aqueous solutions and polar organic solvents. This characteristic is a significant asset for its development as a therapeutic agent. Researchers and formulation scientists can proceed with the confidence that creating solutions for a variety of experimental and preclinical applications will be readily achievable.

Future work should focus on generating precise, temperature-dependent solubility data for this compound in a wider range of biorelevant media (e.g., simulated gastric and intestinal fluids) to more accurately predict its in vivo behavior. Additionally, exploring the potential for polymorphism and its impact on solubility will be a critical step in robust drug product development.

References

Sources

- 1. Betahistine - Wikipedia [en.wikipedia.org]

- 2. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betahistine Dihydrochloride CAS 5579-84-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

Introduction: The Rationale for Isotopic Labeling

An In-Depth Technical Guide to the Molecular Structure of Betahistine-d3

This guide provides a detailed exploration of the molecular structure of Betahistine-d3, a critical isotopically labeled internal standard used in pharmaceutical research and development. We will move beyond a simple recitation of facts to delve into the causal relationships between its structure and its application, providing field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to logically unfold the story of Betahistine-d3, from its fundamental identity to the analytical methodologies that verify its form and function.

Betahistine is a structural analog of histamine, employed in the treatment of Ménière's disease, a condition characterized by vertigo and balance disorders.[1][2] In pharmacokinetic and bioanalytical studies, accurately quantifying the concentration of a drug in biological matrices is paramount. However, the inherent variability of sample preparation and instrument response can lead to significant analytical error.

The "gold standard" solution is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] By incorporating heavy isotopes, such as deuterium (²H or D), into the drug molecule, we create a compound that is chemically identical to the analyte but has a different mass. This allows it to be distinguished by a mass spectrometer. Betahistine-d3 serves this exact purpose; it is added in a known quantity to samples, co-eluting with the native betahistine and experiencing identical processing variations, thereby providing a reliable basis for accurate quantification.[5]

Part 1: Core Molecular Identity and Physicochemical Properties

Betahistine-d3 is formally known as N-(methyl-d3)-2-pyridineethanamine, typically supplied as a dihydrochloride salt to improve stability and solubility.[5][6][7] The key structural feature is the replacement of the three hydrogen atoms on the N-methyl group with deuterium atoms.

| Property | Value | Source(s) |

| Formal Name | N-(methyl-d3)-2-pyridineethanamine, dihydrochloride | [5] |

| CAS Number | 244094-72-2 | [1][5][6][7][8] |

| Molecular Formula | C₈H₉D₃N₂ • 2HCl | [5] |

| Formula Weight | 212.1 g/mol | [5] |

| Parent Compound | Betahistine (CAS: 5638-76-6) | [2][9] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |

| Appearance | Pale-Yellow Solid | [7] |

Part 2: Elucidation and Verification of the Molecular Structure

Confirming the molecular structure and the precise location of the isotopic labels is a critical step in validating a SIL-IS. This is achieved primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Labeling Scheme

The three deuterium atoms are specifically incorporated into the methyl group attached to the secondary amine. This position is chemically stable and remote from the sites of metabolic activity, ensuring the label is not lost during biological processing.

Caption: Molecular structure of Betahistine-d3, highlighting the deuterated methyl (CD₃) group.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium. The molecular weight of Betahistine-d3 is 3 Daltons higher than that of unlabeled Betahistine, a shift readily detected by MS.

Expertise in Action: When developing a quantification method, we use tandem mass spectrometry (MS/MS). The instrument isolates the parent ion (precursor ion) and fragments it, detecting a specific product ion. This precursor → product transition is highly specific. For Betahistine, a common transition is m/z 137.1 → 94.0.[10] For Betahistine-d3, we expect the precursor ion to shift by +3, while the fragment's mass depends on whether the deuterated group is retained. Since the fragmentation often involves the loss of the ethylamine side chain portion, the pyridine fragment remains, leading to a transition of m/z 140.1 → 94.0 (or 94.1).[10] This confirms both the mass and the location of the label.

Protocol: LC-MS/MS Analysis Workflow

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add 50 µL of Betahistine-d3 internal standard solution (e.g., 10 pg/mL).[4]

-

Vortex briefly.

-

Add 50 µL of 0.1M NaOH to basify the sample.[4]

-

Add 3 mL of an extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v) and vortex for 10 minutes.[4]

-

Centrifuge at 4000 rpm for 5 minutes.[4]

-

Transfer the organic supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Caption: Generalized workflow for the bioanalytical quantification of Betahistine using Betahistine-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an orthogonal confirmation of the molecular structure. While MS confirms the mass, NMR confirms the atomic connectivity.

-

¹H NMR: The most telling feature in the proton NMR spectrum of Betahistine-d3 is the absence of the singlet corresponding to the N-methyl protons. In unlabeled Betahistine, this signal is clearly visible.[12] Its disappearance is unequivocal proof of deuteration at this position. Other signals, such as those from the pyridine ring and the ethyl chain, will remain, with potentially minor shifts due to the isotopic effect.

-

¹³C NMR: In the carbon-13 spectrum, the signal for the N-methyl carbon will still be present but will appear as a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1). This provides further confirmation of the label's location.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Instrumental Analysis:

-

Acquire a standard ¹H NMR spectrum to confirm the absence of the N-CH₃ signal and the integrity of the rest of the molecule.

-

Acquire a ¹³C NMR spectrum to observe the characteristic multiplet of the CD₃ carbon.

-

(Optional) For full characterization, acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm all proton-carbon correlations.[11]

-

Part 3: Plausible Synthetic Pathway

The synthesis of Betahistine-d3 would logically follow a modified version of a known synthesis for Betahistine itself. A common route involves the reaction of 2-vinylpyridine with an amine.[14] To introduce the deuterated methyl group, one would use deuterated methylamine.

Reaction: Aza-Michael addition of methylamine-d3 to 2-vinylpyridine.

Sources

- 1. stable-isotopes.com [stable-isotopes.com]

- 2. Betahistine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Betahistine dihydrochloride (5579-84-0) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Beta-Histine-d3 as a Histamine H3 Receptor Antagonist

A Senior Application Scientist's Perspective on Mechanism, Application, and Advanced Characterization

Foreword: Beyond the Standard Ligand

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) stands out as a critical regulator of neurotransmitter release in the central nervous system (CNS).[1] Its role as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neurons makes it a compelling target for therapeutic intervention in cognitive and sleep disorders.[1][2] This guide delves into a specific, refined tool for H3R research: beta-Histine-d3. We will move beyond a simple description of betahistine, the parent compound, to explore the nuanced advantages conferred by isotopic labeling (deuteration) and provide a robust framework for its technical evaluation. This document is structured to provide not just information, but a causal, experience-driven narrative for researchers and drug development professionals aiming to leverage this compound in their work.

Section 1: The Histamine H3 Receptor - A Master Regulator

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1][3] Unlike the H1 and H2 receptors, the H3R primarily functions as a presynaptic inhibitory receptor.[1]

-

As an Autoreceptor: Located on histaminergic nerve terminals, it inhibits the synthesis and release of histamine, forming a negative feedback loop.[2]

-

As a Heteroreceptor: It is also found on non-histaminergic neurons, where its activation inhibits the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2][4]

The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[1][2] This property is crucial, as it means that compounds can act not just as neutral antagonists (blocking agonists) but also as inverse agonists (suppressing the receptor's basal activity). This inverse agonism is key to the therapeutic potential of H3R ligands, as it leads to an increase in neurotransmitter release.[2]

H3R Signaling Pathways

-

Activation of Kinase Pathways: H3R stimulation can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in processes like neuronal plasticity and survival.[2][3][6]

An antagonist or inverse agonist, such as betahistine, blocks or reverses these inhibitory signals, thereby disinhibiting the nerve terminal and enhancing neurotransmitter release.[2][7]

Caption: The impact of deuteration on the metabolic pathway of betahistine.

Section 3: Methodologies for In-Depth Characterization